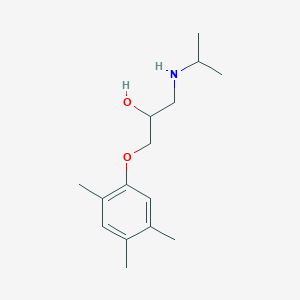

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Altabax, known scientifically as retapamulin, is a topical antibiotic used primarily for the treatment of impetigo, a bacterial skin infection. It is effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes . Altabax belongs to the pleuromutilin class of antibiotics, which are known for their unique mechanism of action on bacterial ribosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retapamulin is a semisynthetic derivative of pleuromutilin. The synthesis involves multiple steps, starting from pleuromutilin, which is modified to introduce the necessary functional groups. The key steps include:

Hydroxylation: Introduction of hydroxyl groups to the pleuromutilin core.

Esterification: Formation of ester bonds to attach the side chains.

Sulfurization: Introduction of sulfur-containing groups to enhance antibacterial activity.

Industrial Production Methods: The industrial production of retapamulin involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure purity and efficacy. The process is optimized for yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Types of Reactions:

Oxidation: Retapamulin can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Substitution: Various substitution reactions can occur, especially at the ester and sulfur-containing groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

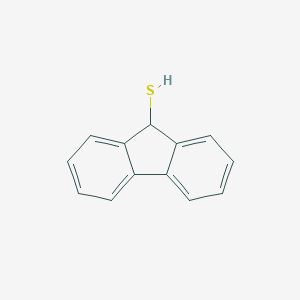

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed:

Oxidation Products: Oxidized derivatives with altered antibacterial activity.

Reduction Products: Reduced forms with potential changes in efficacy.

Substitution Products: Modified retapamulin molecules with different functional groups.

Scientific Research Applications

Retapamulin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying pleuromutilin derivatives and their synthesis.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Extensively used in clinical trials for treating skin infections and exploring new therapeutic uses.

Industry: Employed in the development of new antibiotics and topical treatments

Mechanism of Action

Retapamulin exerts its antibacterial effects by selectively inhibiting bacterial protein synthesis. It binds to a specific site on the 50S subunit of the bacterial ribosome, involving ribosomal protein L3. This binding inhibits peptidyl transfer, blocks P-site interactions, and prevents the formation of active 50S ribosomal subunits . This unique mechanism reduces the likelihood of cross-resistance with other antibiotics .

Comparison with Similar Compounds

Mupirocin: Another topical antibiotic used for skin infections.

Bactroban: A brand name for mupirocin, used similarly to Altabax.

Comparison:

Mechanism of Action: While retapamulin inhibits protein synthesis at the 50S ribosomal subunit, mupirocin inhibits isoleucyl-tRNA synthetase, a different target in bacterial protein synthesis.

Retapamulin’s unique mechanism and specific applications make it a valuable addition to the arsenal of topical antibiotics.

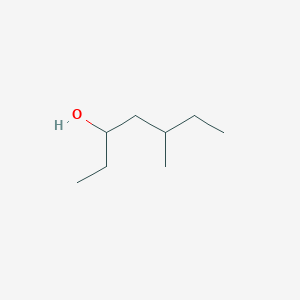

Properties

CAS No. |

17765-94-5 |

|---|---|

Molecular Formula |

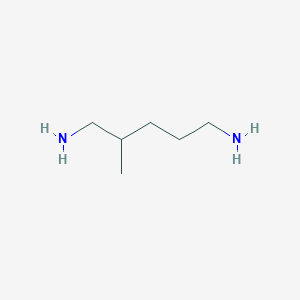

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

1-(propan-2-ylamino)-3-(2,4,5-trimethylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H25NO2/c1-10(2)16-8-14(17)9-18-15-7-12(4)11(3)6-13(15)5/h6-7,10,14,16-17H,8-9H2,1-5H3 |

InChI Key |

ZIEQIKOSADHSOJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)OCC(CNC(C)C)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)OCC(CNC(C)C)O)C |

Synonyms |

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.